

Application Notes and Protocols for SR-0813 in In Vitro Studies

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Compound of Interest

Compound Name: SR-0813

Cat. No.: B10823721

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Introduction

SR-0813 is a potent and selective small molecule inhibitor of the ENL (Eleven-Nineteen Leukemia) and AF9 (ALL1-fused gene from chromosome 9) YEATS domains.^{[1][2][3][4][5]} The YEATS domain is a recently identified reader of histone acylation, and its inhibition has emerged as a promising therapeutic strategy in cancers dependent on its activity, particularly in acute leukemia.^{[1][6][7]} **SR-0813** competitively binds to the acetyl-lysine binding pocket of the ENL/AF9 YEATS domain, disrupting its interaction with chromatin and leading to the downregulation of key oncogenic gene expression programs.^{[1][3]} These application notes provide detailed protocols for utilizing **SR-0813** in in vitro studies to investigate its biological effects on cancer cells.

Mechanism of Action

ENL and its homolog AF9 are components of the super elongation complex (SEC), which plays a critical role in regulating transcriptional elongation.^[6] The YEATS domain of ENL/AF9 recognizes and binds to acetylated histone tails, tethering the SEC to chromatin at specific gene loci. This facilitates the expression of genes crucial for leukemogenesis, including HOXA9, HOXA10, MYB, and MYC.^{[1][3][4]} **SR-0813** disrupts this interaction, leading to the displacement of ENL from chromatin, suppression of target gene transcription, and subsequent inhibition of cancer cell proliferation and induction of apoptosis.^{[1][3]}

Quantitative Data Summary

The following tables summarize the in vitro potency and effective concentrations of **SR-0813** in various assays and cell lines.

Table 1: In Vitro Potency of **SR-0813**

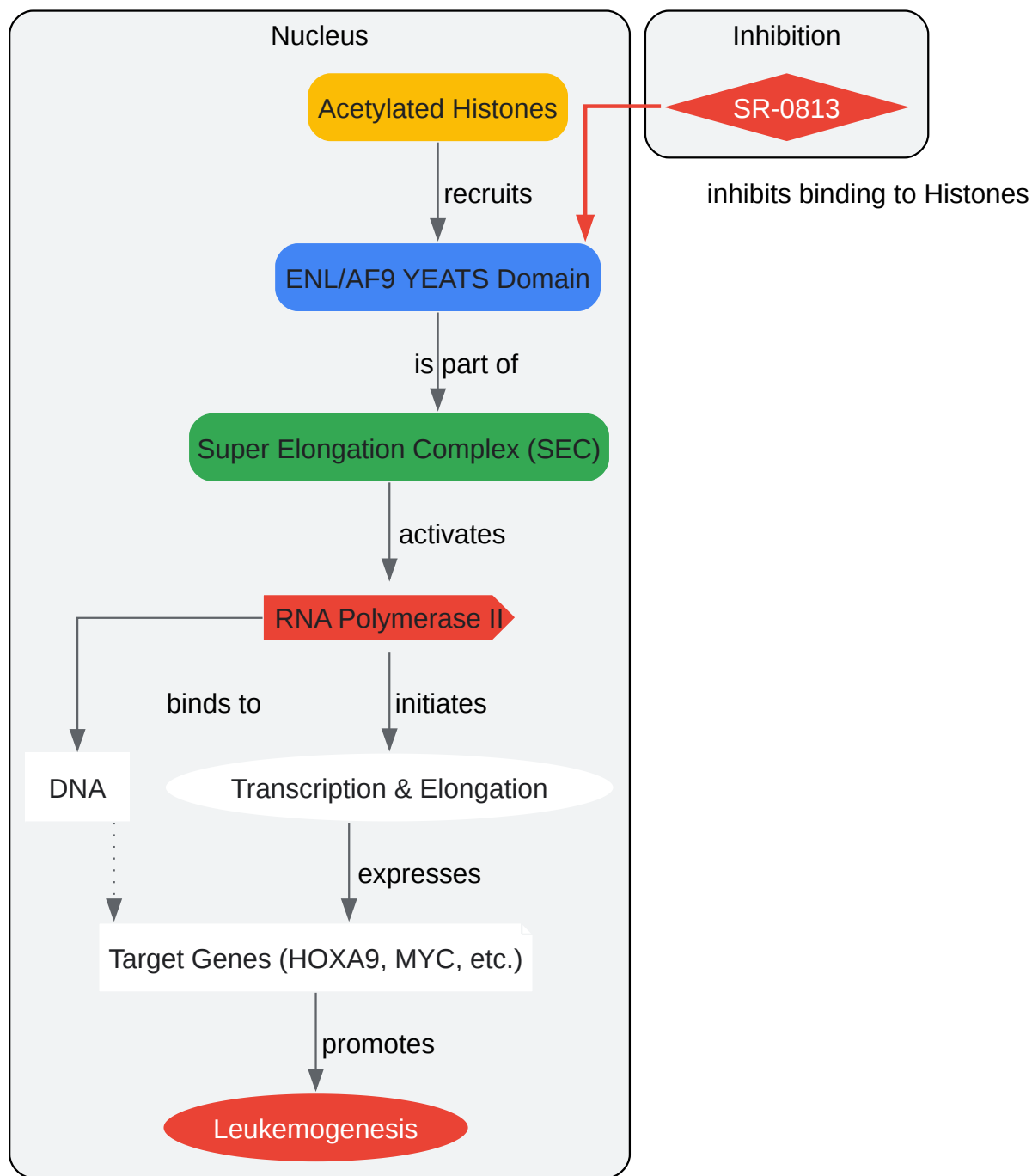
Target	Assay	IC50 (nM)	EC50 (nM)	Kd (nM)	Reference
ENL YEATS Domain	HTRF	25	-	-	[1] [2] [3]
ENL YEATS Domain	CETSA	-	205	-	[2] [3]
ENL YEATS Domain	SPR	-	-	30	[1] [2] [3]
AF9 YEATS Domain	HTRF	311	-	-	[1] [2] [3]
AF9 YEATS Domain	CETSA	-	76	-	[1] [2] [3]

HTRF: Homogeneous Time-Resolved Fluorescence; CETSA: Cellular Thermal Shift Assay; SPR: Surface Plasmon Resonance; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Kd: Dissociation constant.

Table 2: Effective Concentrations of **SR-0813** in Leukemia Cell Lines

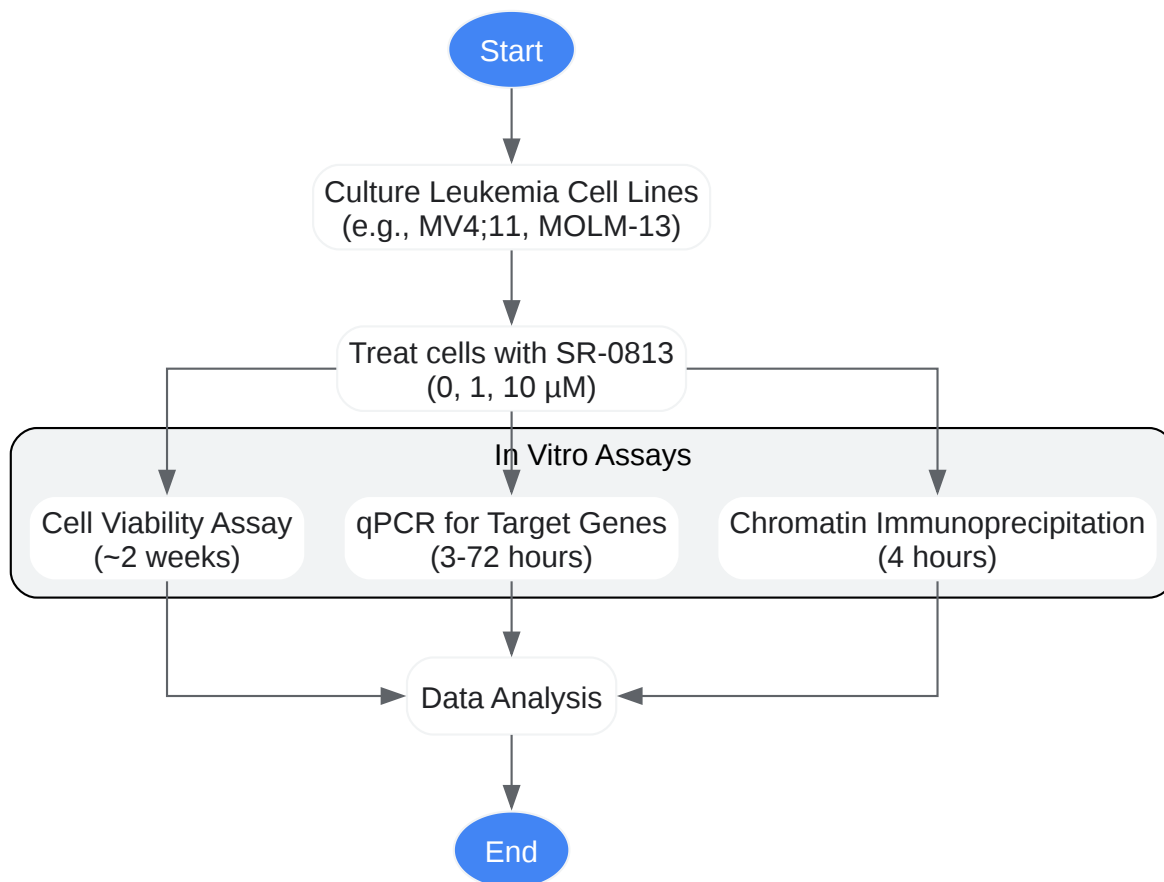
Cell Line	Assay	Concentration (μM)	Duration	Effect	Reference
MV4;11	Cell Growth Inhibition	1 - 10	~ 2 weeks	Inhibition of proliferation	[1] [2]
MOLM-13	Cell Growth Inhibition	1 - 10	~ 2 weeks	Inhibition of proliferation	[1] [2]
OCI/AML-2	Cell Growth Inhibition	1 - 10	~ 2 weeks	Inhibition of proliferation	[1] [2]
HB11;19	Cell Growth Inhibition	1 - 10	~ 2 weeks	Inhibition of proliferation	[1] [2]
MV4;11	Gene Expression (qPCR)	1 - 10	3 - 72 hours	Downregulation of HOXA9, MEIS1, MYC	[1] [2]
MV4;11	Chromatin Immunoprecipitation	1 - 10	4 hours	Displacement of ENL from chromatin	[1] [2] [3]

Signaling Pathway and Experimental Workflow



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Caption: The ENL/AF9 signaling pathway in leukemia and the inhibitory action of **SR-0813**.



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Caption: General experimental workflow for in vitro studies using **SR-0813**.

Experimental Protocols

Cell Culture and **SR-0813** Treatment

- Cell Lines: MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), OCI/AML-2 (MLL-AF6), and HB11;19 (MLL-ENL) are recommended for studying the effects of **SR-0813**.^{[1][2]}
- Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- **SR-0813** Preparation: Prepare a 10 mM stock solution of **SR-0813** in DMSO. Store at -20°C. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 1 µM and 10 µM). An equivalent concentration of DMSO should be used as a vehicle control.

Cell Viability/Proliferation Assay

Note: Due to the longer incubation times required to observe an anti-leukemic effect, a stable and reliable assay such as CellTiter-Glo® is recommended over tetrazolium-based assays (MTT, XTT) which may be influenced by changes in metabolic activity not directly related to cell number over extended periods.

- Seeding: Seed leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Treatment: Add 100 µL of medium containing **SR-0813** at 2x the final desired concentration (e.g., 2 µM and 20 µM) or DMSO vehicle control.
- Incubation: Incubate the plates for up to 14 days. It is crucial to monitor the cell density and media conditions. Every 3-4 days, gently centrifuge the plates, aspirate a portion of the old media, and replace it with fresh media containing the appropriate concentration of **SR-0813** or DMSO.
- Measurement: At designated time points (e.g., day 0, 4, 7, 11, 14), remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
- Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent according to the manufacturer's instructions (typically a volume equal to the culture volume).
- Reading: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
- Analysis: Normalize the luminescence signal of treated cells to the vehicle control at each time point to determine the percent inhibition of proliferation.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

- Cell Treatment: Seed cells in a 6-well plate at a density of 0.5×10^6 cells/mL and treat with **SR-0813** (e.g., 1 μ M, 10 μ M) or DMSO for the desired time (e.g., 3, 6, 24, 48, 72 hours).^[2]
- RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.
- cDNA Synthesis: Synthesize cDNA from 1 μ g of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
- qPCR: Perform qPCR using a SYBR Green-based master mix on a real-time PCR system. A typical reaction mixture includes:
 - cDNA template
 - Forward and reverse primers (10 μ M each) for target genes (HOXA9, MEIS1, MYC) and a housekeeping gene (e.g., GAPDH, ACTB)
 - SYBR Green Master Mix
 - Nuclease-free water
- Thermocycling Conditions:
 - Initial denaturation: 95°C for 3 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 10 seconds
 - Annealing/Extension: 60°C for 30 seconds
 - Melt curve analysis
- Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of target genes to the housekeeping gene and then to the vehicle control.

Chromatin Immunoprecipitation (ChIP)

- **Cell Treatment and Cross-linking:** Treat approximately $10\text{--}20 \times 10^6$ cells with **SR-0813** (e.g., 1 μM , 10 μM) or DMSO for 4 hours.^{[2][3]} Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.
- **Cell Lysis and Sonication:** Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
- **Immunoprecipitation:** Pre-clear the chromatin with protein A/G agarose/magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for ENL or a negative control IgG.
- **Immune Complex Capture:** Add protein A/G beads to capture the antibody-chromatin complexes.
- **Washes:** Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
- **Elution and Reverse Cross-linking:** Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
- **DNA Purification:** Purify the DNA using a PCR purification kit.
- **Analysis:** Analyze the enrichment of specific DNA regions (e.g., HOXA10 gene body, MYB promoter) by qPCR using primers specific to these regions.^[1]

Troubleshooting

- **Low potency in cell viability assays:** Ensure the extended incubation period of at least 7 days, as the anti-proliferative effects of **SR-0813** may not be apparent at earlier time points.^[1]
- **Variability in qPCR results:** Ensure high-quality, intact RNA is used for cDNA synthesis. Optimize primer concentrations and annealing temperatures.

- High background in ChIP: Optimize sonication to achieve the correct fragment size. Ensure adequate pre-clearing of the chromatin and perform stringent washes.

Conclusion

SR-0813 is a valuable chemical probe for studying the role of the ENL/AF9 YEATS domain in leukemia and other cancers. The protocols outlined in these application notes provide a framework for investigating the in vitro effects of **SR-0813** on cell viability, gene expression, and chromatin occupancy. For optimal results, it is recommended to use **SR-0813** at a concentration of 1 μ M to ensure high selectivity for ENL/AF9.^[1]

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